Bienvenue dans la boutique en ligne BenchChem!

R(-)-N-Nitroso-2-methylpiperidine

Nitrosamine carcinogenicity Enantiomer-specific TD50 Toxicology

R(-)-N-Nitroso-2-methylpiperidine is the levorotatory (R)-enantiomer of 2-methyl-N-nitrosopiperidine, a chiral cyclic N-nitrosamine containing a piperidine ring substituted with a nitroso group at nitrogen and a methyl group at the 2-position in the (R)-configuration. This compound is primarily utilized as an enantiomerically pure analytical reference standard for nitrosamine impurity testing in pharmaceutical products and as a defined stereoisomer for toxicological studies of nitrosamine-induced carcinogenesis where stereochemical assignment is critical.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 14026-03-0
Cat. No. B082708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR(-)-N-Nitroso-2-methylpiperidine
CAS14026-03-0
Synonyms(2R)-1-Nitroso-2-methylpiperidine
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1CCCCN1N=O
InChIInChI=1S/C6H12N2O/c1-6-4-2-3-5-8(6)7-9/h6H,2-5H2,1H3/t6-/m1/s1
InChIKeySSPVLHFEMWOTGD-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R(-)-N-Nitroso-2-methylpiperidine (CAS 14026-03-0) – Chiral Nitrosamine Reference Standard for Enantiomer-Specific Carcinogenicity Research and Pharmaceutical Impurity Quantification


R(-)-N-Nitroso-2-methylpiperidine is the levorotatory (R)-enantiomer of 2-methyl-N-nitrosopiperidine, a chiral cyclic N-nitrosamine containing a piperidine ring substituted with a nitroso group at nitrogen and a methyl group at the 2-position in the (R)-configuration [1]. This compound is primarily utilized as an enantiomerically pure analytical reference standard for nitrosamine impurity testing in pharmaceutical products and as a defined stereoisomer for toxicological studies of nitrosamine-induced carcinogenesis where stereochemical assignment is critical [1].

Why R(-)-N-Nitroso-2-methylpiperidine Cannot Be Interchanged with Racemic or S-Enantiomer – Quantified Differences in Carcinogenic Potency and Target Organ Profile


N-Nitroso-2-methylpiperidine exists as two enantiomers, (R)-(−) and (S)-(+), whose chiral center arises from hindered rotation about the N–N nitroso bond [1]. The enantiomers exhibit different carcinogenic potencies in rodent bioassays, with the S-enantiomer showing a 1.55-fold lower TD50 (higher potency) than the R-enantiomer [2][3]. Furthermore, the parent N-nitrosopiperidine (lacking the 2-methyl group) is approximately 14-fold more potent than the R-enantiomer and targets the esophagus and nasal cavity, whereas the 2-methyl derivatives shift organotropism toward the nervous system and liver [4][5]. Racemization in solution further compromises enantiomeric integrity if improperly stored [6]. These quantified differences mean that generic substitution with the racemate or the S-enantiomer without stereochemical control can confound carcinogenicity studies, compromise impurity quantification accuracy, and invalidate regulatory data packages.

Quantitative Evidence for Differentiating R(-)-N-Nitroso-2-methylpiperidine from Its Closest Analogs


R-Enantiomer Exhibits 1.55-Fold Lower Carcinogenic Potency (TD50) Than S-Enantiomer in Rat Chronic Bioassay

In standardized rodent carcinogenicity bioassays compiled by the Carcinogenic Potency Database (CPDB), the R-enantiomer of 2-methyl-N-nitrosopiperidine (CAS 14026-03-0) has a TD50 of 20.4 mg/kg/day for nervous system (nrv) tumors in rats, whereas the S-enantiomer (CAS 36702-44-0) has a TD50 of 13.2 mg/kg/day for the same target site [1][2]. The R-enantiomer is thus 1.55-fold less potent (TD50 ratio 20.4/13.2 = 1.55) than the S-enantiomer in the rat model [1][2].

Nitrosamine carcinogenicity Enantiomer-specific TD50 Toxicology

2-Methyl Substitution Delays Tumor Death and Shifts Organotropism from Esophagus/Nasal Cavity to Liver Compared to Parent N-Nitrosopiperidine

Lijinsky and Taylor (1975) administered equimolar concentrations of nitrosopiperidine and five methylated derivatives to Sprague-Dawley rats via drinking water for up to 50 weeks. All monomethyl derivatives induced tumors in nearly 100% of animals. However, the group receiving 2-methylnitrosopiperidine showed a statistically significantly longer time to death from nasal turbinate and upper gastrointestinal tumors compared to the groups receiving nitrosopiperidine, 3-methyl-, or 4-methyl-nitrosopiperidine. Notably, hepatocellular carcinomas – absent in the unsubstituted nitrosopiperidine group – appeared in the 2-methylnitrosopiperidine group, indicating a shift in organotropism toward the liver [1].

Organotropism Tumor latency Nitrosamine metabolism

R-Enantiomer Is 14-Fold Less Potent Than N-Nitrosopiperidine (TD50 20.4 vs. 1.43 mg/kg/day) in Rat Carcinogenicity

The CPDB-reported TD50 for N-nitrosopiperidine (CAS 100-75-4) is 1.43 mg/kg/day (rat, harmonic mean across esophagus, liver, and nasal cavity tumors), while the R-enantiomer of 2-methyl-N-nitrosopiperidine exhibits a TD50 of 20.4 mg/kg/day [1][2]. This represents a 14.3-fold reduction in carcinogenic potency (20.4/1.43) attributable to α-methyl substitution blocking metabolic activation at the carbon adjacent to the nitroso group [1][2].

Carcinogenic potency ranking TD50 comparison In-class differentiation

Enantiopure Solid State Is Configurationally Stable Indefinitely, Whereas Solution Forms Gradually Racemize

Olszewska et al. (2001) demonstrated that enantiomerically pure N-nitrosopiperidines, including 2-methyl-N-nitrosopiperidine resolved via inclusion crystallization with TADDOL hosts, are configurationally labile in solution but remain indefinitely stable in the solid state [1]. This property is inherent to the entire class of N-nitrosamines where chirality derives from hindered rotation about the N–N bond [1].

Chiral stability Racemization Procurement strategy

Reference Standard Traceable to Pharmacopeial Monographs (USP/EP) for ANDA Nitrosamine Impurity Testing

R(-)-N-Nitroso-2-methylpiperidine is supplied as a characterized reference standard with detailed analytical data compliant with regulatory guidelines. Commercial suppliers confirm that the product can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) in the context of nitrosamine impurity testing, with further traceability against USP or EP pharmacopeial standards available upon feasibility assessment [1].

Pharmaceutical impurity Reference standard Regulatory compliance

Optimal Use Cases for R(-)-N-Nitroso-2-methylpiperidine Based on Quantified Differentiation Evidence


Enantiomer-Specific Carcinogenicity Studies Requiring Controlled Potency and Defined Stereochemistry

With a 1.55-fold lower TD50 than the S-enantiomer (20.4 vs. 13.2 mg/kg/day) [1], the R-enantiomer provides a wider therapeutic index for dose-escalation carcinogenicity studies. Its unique induction of hepatocellular carcinomas, as observed with racemic 2-methylnitrosopiperidine [2], makes it suitable for liver-specific carcinogenesis research that the parent N-nitrosopiperidine cannot support.

Pharmaceutical Nitrosamine Impurity Reference Standard for ANDA Regulatory Submission

As an enantiomerically pure reference standard with traceability to USP/EP, the compound is directly applicable to analytical method development and validation (AMV) for nitrosamine impurity quantification in pharmaceutical products. Its defined stereochemistry ensures unambiguous chromatographic peak identification, a critical requirement for regulatory data integrity [3].

Long-Term Toxicology Study Designs Requiring a Less Potent, More Manageable Nitrosamine Carcinogen

The 14.3-fold lower potency of the R-enantiomer compared to N-nitrosopiperidine (TD50 20.4 vs. 1.43 mg/kg/day) [1] enables experimental designs that avoid the rapid lethality and narrow dosing constraints of the highly potent parent compound, facilitating longer observation periods and better characterization of tumor progression kinetics.

Storage-Dependent Chiral Integrity Studies and Solid-State Stable Reference Material

Given the established class-level property that enantiopure N-nitrosopiperidines are indefinitely stable as solids but racemize in solution [4], this compound is ideally procured and used in solid form for experiments where sustained enantiomeric purity is essential. It also serves as a model for studying chiroptical stability in N-nitrosamine reference standards.

Quote Request

Request a Quote for R(-)-N-Nitroso-2-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.